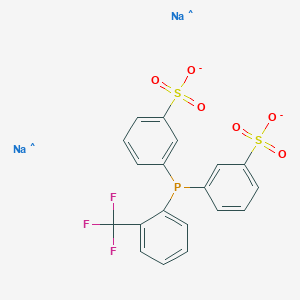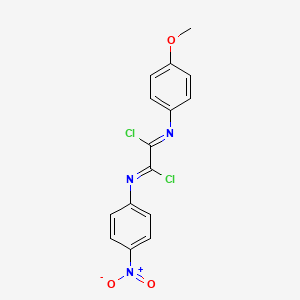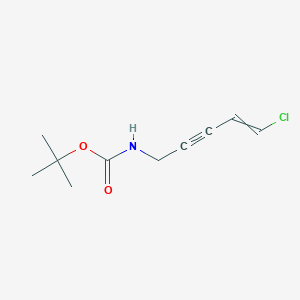![molecular formula C13H17ClN2O B12523377 Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- CAS No. 821776-78-7](/img/structure/B12523377.png)
Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- is an organic compound that belongs to the class of benzonitriles. This compound is characterized by the presence of a nitrile group (–CN) attached to a benzene ring, along with a chlorine atom and a substituted amino group. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- typically involves the reaction of 2-chlorobenzonitrile with an appropriate amine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the final product. The starting materials are often sourced from petrochemical derivatives, and the reaction is optimized for cost-effectiveness and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Catalysts such as palladium on carbon (Pd/C) are often employed.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitriles.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, leading to various biochemical effects. The chlorine atom and the substituted amino group also contribute to its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorobenzonitrile: A simpler analog with a chlorine atom and a nitrile group.
4-Chlorobenzonitrile: Another analog with the chlorine atom in a different position.
2,4-Dichlorobenzonitrile: Contains two chlorine atoms and a nitrile group.
Uniqueness
Benzonitrile, 2-chloro-4-[(2-methoxyethyl)propylamino]- is unique due to the presence of the substituted amino group, which imparts distinct chemical properties and reactivity compared to its simpler analogs. This makes it valuable for specific applications where such properties are desired.
Eigenschaften
CAS-Nummer |
821776-78-7 |
|---|---|
Molekularformel |
C13H17ClN2O |
Molekulargewicht |
252.74 g/mol |
IUPAC-Name |
2-chloro-4-[2-methoxyethyl(propyl)amino]benzonitrile |
InChI |
InChI=1S/C13H17ClN2O/c1-3-6-16(7-8-17-2)12-5-4-11(10-15)13(14)9-12/h4-5,9H,3,6-8H2,1-2H3 |
InChI-Schlüssel |
GJTBSBNYWWIVKW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCOC)C1=CC(=C(C=C1)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[7-chloro-1-(2-hydroxyethyl)-1H-indazol-3-yl]phenol](/img/structure/B12523305.png)






![2-{[(2R)-5-Bromo-2-methoxypent-4-en-1-yl]sulfanyl}-1,3-benzothiazole](/img/structure/B12523363.png)
![N-[6-[benzenesulfonyl(cyanomethyl)amino]acridin-3-yl]-N-(cyanomethyl)benzenesulfonamide](/img/structure/B12523372.png)



![({6-Phenyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetic acid](/img/structure/B12523403.png)
